molecular formula C15H16N2O4S B2892396 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea CAS No. 1351597-90-4

1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea

Cat. No.: B2892396
CAS No.: 1351597-90-4
M. Wt: 320.36
InChI Key: LTLOLSWTSQXTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Urea Synthesis via Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of ureas from carboxylic acids, demonstrating a racemization-free approach under milder conditions. This process is relevant for creating compounds similar to the queried chemical structure, showcasing an environmentally friendly and cost-effective method for urea synthesis (Thalluri et al., 2014).

  • Flexible Ureas as Acetylcholinesterase Inhibitors : The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been explored, indicating their potential as novel acetylcholinesterase inhibitors. This research highlights the importance of spacer optimization for achieving high inhibitory activities (Vidaluc et al., 1995).

Biological and Material Applications

  • Antioxidant Properties : The antioxidant activities of coumarin substituted heterocyclic compounds have been investigated, showing significant scavenging activities. Such research suggests potential applications of related urea compounds in developing antioxidants (Abd-Almonuim et al., 2020).

  • Electron Transport Layer in Solar Cells : Urea-doped ZnO films have been studied as an electron transport layer for enhancing the efficiency of inverted polymer solar cells. This work indicates the role of urea in passivating defects and improving charge extraction efficiency, suggesting applications in solar energy conversion (Wang et al., 2018).

  • Inhibition of 5-Lipoxygenase : Some novel 2-substituted benzofuran hydroxyamic acids, including urea derivatives, have been synthesized and evaluated for their inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory responses. This research underscores the therapeutic potential of such compounds (Ohemeng et al., 1994).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-9-4-5-22-14(9)11(18)7-16-15(19)17-10-2-3-12-13(6-10)21-8-20-12/h2-6,11,18H,7-8H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLOLSWTSQXTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.